molecular formula C18H16O2 B082362 4,4-Diphenylcyclohexane-1,3-dione CAS No. 13128-74-0

4,4-Diphenylcyclohexane-1,3-dione

Cat. No.: B082362
CAS No.: 13128-74-0
M. Wt: 264.3 g/mol
InChI Key: RMNXDIURPRSSPG-UHFFFAOYSA-N
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Description

4,4-Diphenylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H16O2. It is characterized by a cyclohexane ring substituted with two phenyl groups at the 4-position and two keto groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenylcyclohexane-1,3-dione typically involves the reaction of benzene with cyclohexane-1,3-dione under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the formation of an acylium ion intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diphenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Diphenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Diphenylcyclohexane-1,3-dione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

  • 4,4-Dimethylcyclohexane-1,3-dione
  • 4,4-Diphenylcyclohexane-1,3-dione derivatives
  • Cyclohexane-1,3-dione derivatives

Comparison: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties compared to its analogs. These phenyl groups enhance its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4,4-diphenylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-16-11-12-18(17(20)13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNXDIURPRSSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504524
Record name 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13128-74-0
Record name 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Diphenylcyclohexane-1,3-dione
Reactant of Route 2
4,4-Diphenylcyclohexane-1,3-dione
Reactant of Route 3
4,4-Diphenylcyclohexane-1,3-dione
Reactant of Route 4
4,4-Diphenylcyclohexane-1,3-dione
Reactant of Route 5
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Reactant of Route 6
4,4-Diphenylcyclohexane-1,3-dione

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